molecular formula C11H6N2O3S B1333413 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid CAS No. 21786-97-0

4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid

Cat. No.: B1333413
CAS No.: 21786-97-0
M. Wt: 246.24 g/mol
InChI Key: PIINGSXUWUVNKU-UHFFFAOYSA-N
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Description

4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid: is a chemical compound with the molecular formula C11H6N2O3S and a molecular weight of 246.24 g/mol . This compound is notable for its unique structure, which includes a thia-diaza-fluorene core. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid typically involves the following steps:

  • Formation of the Thia-Diaza-Fluorene Core:

    • The initial step involves the cyclization of appropriate precursors to form the thia-diaza-fluorene core. This can be achieved through a series of condensation reactions under controlled conditions.
    • Common reagents used in this step include sulfur-containing compounds and nitrogen sources.
  • Oxidation and Carboxylation:

    • The next step involves the oxidation of the core structure to introduce the oxo group at the 4-position.
    • Carboxylation is then carried out to introduce the carboxylic acid group at the 3-position. This can be achieved using carbon dioxide or other carboxylating agents under high-pressure conditions.

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
  • Reduction:

    • Reduction reactions can target the oxo group, converting it to a hydroxyl group under appropriate conditions.
  • Substitution:

    • The compound can participate in substitution reactions, especially at the nitrogen atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and pathways.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential therapeutic applications, particularly in drug development.

Industry:

  • Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The thia-diaza-fluorene core may facilitate binding to specific sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison:

  • Uniqueness: this compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
  • Structural Differences: Similar compounds may have variations in the position of functional groups or different substituents, leading to differences in reactivity and applications.

Properties

IUPAC Name

4-oxopyrimido[2,1-b][1,3]benzothiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3S/c14-9-6(10(15)16)5-12-11-13(9)7-3-1-2-4-8(7)17-11/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIINGSXUWUVNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=O)C(=CN=C3S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369386
Record name 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21786-97-0
Record name 4-Oxo-4H-9-thia-1,4a-diaza-fluorene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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